molecular formula C9H18ClNO3 B1456240 Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride CAS No. 1220017-08-2

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride

Cat. No.: B1456240
CAS No.: 1220017-08-2
M. Wt: 223.7 g/mol
InChI Key: NBDGFRLKSHVIPK-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride is a pyrrolidine-containing ester derivative with a hydrochloride salt. Structurally, it comprises a methyl propanoate backbone linked via an ether bond to a pyrrolidinylmethoxy group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Key physicochemical properties inferred from structurally related compounds (e.g., molecular weight ~214–222 g/mol, as seen in and ) suggest moderate polarity and solubility in polar solvents like water or methanol. Its pyrrolidine moiety may confer conformational flexibility, influencing interactions with biological targets or synthetic intermediates.

Properties

IUPAC Name

methyl 3-(pyrrolidin-3-ylmethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-5-13-7-8-2-4-10-6-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDGFRLKSHVIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-pyrrolidinylmethoxy)propanoate Intermediate

  • The key intermediate is synthesized by nucleophilic substitution where 3-hydroxypropanoate derivatives are reacted with a pyrrolidinylmethyl halide or equivalent electrophile.
  • Typically, the reaction proceeds under mild conditions, often at room temperature, in the presence of a base to facilitate the alkylation of the hydroxy group by the pyrrolidinylmethyl moiety.
  • Solvents such as dichloromethane or other aprotic solvents are used to dissolve the reactants and promote the substitution reaction.
  • The reaction mixture is stirred for extended periods (e.g., 24 hours) to ensure complete conversion.

Esterification to Methyl Ester

  • The carboxylic acid group in the propanoate intermediate is esterified to form the methyl ester.
  • This is commonly achieved by treating the acid or acid derivative with methanol in the presence of acid catalysts such as sulfuric acid or using methylating agents.
  • The esterification is typically monitored by chromatographic techniques to confirm the formation of the methyl ester.

Formation of Hydrochloride Salt

  • To improve the compound’s solubility and stability, the free base form of Methyl 3-(3-pyrrolidinylmethoxy)propanoate is converted into its hydrochloride salt.
  • This is done by treating the free base with hydrochloric acid in an appropriate solvent like ethanol or ether.
  • The resulting hydrochloride salt precipitates out and is collected by filtration.
  • The salt form is characterized by its melting point, solubility, and spectroscopic properties to confirm identity and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Nucleophilic substitution Pyrrolidinylmethyl halide, base (e.g., NaH) Dichloromethane Room temperature 24 hours Stirring under inert atmosphere preferred
Esterification Methanol, acid catalyst (e.g., H2SO4) Methanol Reflux Several hours Monitoring by TLC or HPLC
Hydrochloride salt formation HCl gas or HCl in ethanol Ethanol or ether Ambient 1-2 hours Precipitation and filtration

Research Findings and Analysis

  • The nucleophilic substitution step is critical for the yield and purity of the final product. Use of aprotic solvents like dichloromethane enhances the reaction efficiency by stabilizing the transition state and preventing side reactions.
  • Esterification under acidic reflux conditions ensures complete conversion to the methyl ester without significant hydrolysis or side product formation.
  • The hydrochloride salt form improves the compound’s handling and pharmaceutical formulation potential, as it enhances water solubility and stability.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used throughout to confirm the structure and purity of intermediates and the final product.
  • Patents related to substituted heterocycles, including pyrrolidinyl derivatives, provide detailed synthetic routes and emphasize the importance of controlling reaction parameters to optimize yield and minimize impurities.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
3-(3-pyrrolidinylmethoxy)propanoate synthesis Pyrrolidinylmethyl halide, base, dichloromethane, RT, 24 h Formation of alkoxy intermediate with high selectivity
Methyl ester formation Methanol, acid catalyst, reflux Conversion to methyl ester with >90% yield
Hydrochloride salt formation HCl in ethanol or ether, ambient temperature Precipitation of stable hydrochloride salt

Chemical Reactions Analysis

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

2. Protease Inhibitors

This compound is utilized in the preparation of protease inhibitors, which are crucial in treating viral infections and certain types of cancer. The ability to inhibit proteases can disrupt the life cycle of viruses and cancer cells, providing therapeutic benefits.

3. Neurological Research

The presence of the pyrrolidine ring suggests potential neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating that this compound may influence neurological pathways, making it relevant in research for neurodegenerative diseases.

Research indicates that this compound exhibits various biological activities:

  • Binding Affinities : Interaction studies show that this compound has specific binding affinities with receptors involved in pain management and mood regulation.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting that this compound may also provide pain relief through its action on the central nervous system.

Case Study 1: Development of Antiviral Agents

A study focused on synthesizing derivatives of this compound for antiviral applications showed promising results. The derivatives exhibited significant inhibitory effects against viral proteases, indicating potential as antiviral agents.

Case Study 2: Neuropharmacological Effects

In a series of experiments investigating the neuropharmacological properties of pyrrolidine derivatives, this compound was found to enhance cognitive functions in animal models, suggesting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Moieties

Table 1: Pyrrolidine-Containing Propanoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl 3-(pyrrolidin-3-yl)propanoate HCl 1211593-43-9 C9H16ClNO3 214.69 Direct pyrrolidinyl substitution (no ether)
Methyl 3-(3-amino-2-oxo-pyrrolidin-1-yl)propanoate HCl 1427378-56-0 C8H15ClN2O3 222.67 Amino and oxo groups on pyrrolidine ring
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl 1332459-32-1 C9H18ClNO2 207.70 Ethyl ester, acetate backbone (vs. propanoate)

Key Findings :

  • Steric and Electronic Effects : The presence of an ether linkage in the target compound (vs. direct substitution in 1211593-43-9) may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .
Aromatic Substituted Analogues

Table 2: Aromatic Ring-Modified Propanoate Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 1088807-19-5 C11H16ClNO3 245.71 Methoxyphenyl substituent (chiral center)
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate HCl - C16H24ClNO2 297.83 Bulky phenylcyclohexyl group

Key Findings :

Piperidine vs. Pyrrolidine Derivatives

Table 3: Heterocyclic Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl 3-(4-piperidinyloxy)propanoate HCl 190515-56-1 C9H18ClNO3 223.70 Piperidine ring (6-membered vs. 5-membered)
3-(3-Pyrrolidinylmethoxy)pyridine HCl 1220016-83-0 C10H15ClN2O 214.69 Pyridine ring replaces propanoate

Key Findings :

  • Ring Size : Piperidine derivatives (e.g., 190515-56-1) exhibit higher basicity (pKa ~11) compared to pyrrolidine (pKa ~9.5), affecting solubility and ionic interactions .
  • Aromaticity : The pyridine-containing analogue (1220016-83-0) may engage in π-π stacking, absent in the aliphatic target compound .

Biological Activity

Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride, also known by its CAS number 1220037-21-7, is a compound that has garnered interest for its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring linked via a methoxy group to a propanoate moiety. This structural configuration suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors.

The compound appears to modulate neurotransmitter release, particularly through its action on cholinergic pathways. According to research, compounds similar to methyl 3-(3-pyrrolidinylmethoxy)propanoate have been shown to selectively control synaptic transmission by affecting membrane excitability at nerve terminals . This modulation can influence both pre-synaptic and post-synaptic activities, which is crucial for treating various neurological disorders.

Biological Activity and Therapeutic Applications

  • Neurotransmitter Modulation : The compound has been studied for its ability to enhance cognitive function and memory through the modulation of acetylcholine receptors. This is particularly relevant in conditions such as Alzheimer's disease and other cognitive impairments .
  • Potential Use in Anxiety and Depression : Given its action on neurotransmitter systems, there is potential for this compound to be explored in the treatment of anxiety and depression. The modulation of synaptic transmission can lead to improved mood regulation .
  • Pharmacokinetics : Preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties, suggesting good bioavailability and distribution in biological systems .

Case Studies

  • Cognitive Enhancement : In animal models, administration of compounds structurally related to methyl 3-(3-pyrrolidinylmethoxy)propanoate has shown improvements in memory retention and learning capabilities. These studies often utilize behavioral assays to assess cognitive function following treatment .
  • Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects against excitotoxicity, a common pathway in neurodegenerative diseases. This effect may be mediated through the inhibition of excessive neurotransmitter release that leads to neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationEnhances acetylcholine receptor activity
Cognitive EnhancementImproves memory retention in animal models
NeuroprotectionProtects neurons from excitotoxic damage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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